molecular formula C25H20O2 B14315556 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one CAS No. 112036-02-9

6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one

Cat. No.: B14315556
CAS No.: 112036-02-9
M. Wt: 352.4 g/mol
InChI Key: OXONLOOFOGOSCC-UHFFFAOYSA-N
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Description

6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is an organic compound with the molecular formula C25H20O2. It features a cyclohexenone ring with benzoyl and diphenyl substituents. This compound is part of the enone family, known for their α,β-unsaturated carbonyl structure, which makes them versatile intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one typically involves the Michael addition reaction. This reaction is performed by reacting 1,3-diphenyl-2-propen-1-one with 1-phenylbutane-1,3-dione in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then refluxed, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one involves its interaction with various molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 6-Acetyl-3,5-diphenylcyclohex-2-en-1-one
  • Ethyl 2-oxo-4,6-diphenylcyclohex-3-ene carboxylate

Comparison: 6-Benzoyl-3,5-diphenylcyclohex-3-en-1-one is unique due to its specific substitution pattern and the presence of the benzoyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the benzoyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

112036-02-9

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

6-benzoyl-3,5-diphenylcyclohex-3-en-1-one

InChI

InChI=1S/C25H20O2/c26-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)25(27)20-14-8-3-9-15-20/h1-16,22,24H,17H2

InChI Key

OXONLOOFOGOSCC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(C(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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